![molecular formula C17H17N3O6 B5528871 3-nitro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide](/img/structure/B5528871.png)
3-nitro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
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Description
Synthesis Analysis
The synthesis of 3-nitro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide involves the reaction of appropriate hydrazide and aldehyde compounds. These compounds are synthesized and then characterized by methods such as elemental analysis and X-ray single-crystal structure determination to confirm their structure (Han, 2013).
Molecular Structure Analysis
X-ray crystallography reveals the molecular structure, showing that the compounds exhibit an E configuration with respect to the C=N double bond and C–N single bond. The structures are further stabilized by hydrogen bonds and weak π···π stacking interactions (Han, 2013).
Chemical Reactions and Properties
The electron-withdrawing groups, such as Cl and NO2, are preferred for their antimicrobial properties. These compounds, including 3-nitro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide, exhibit significant antimicrobial activities, which are studied against various bacterial strains to evaluate their effectiveness (Han, 2013).
Physical Properties Analysis
The physical properties such as crystal structure, space group, unit cell dimensions, and volume are determined through X-ray crystallography. These properties help in understanding the compound's stability, packing, and potential interactions in the solid state (Han, 2013).
Safety and Hazards
properties
IUPAC Name |
3-nitro-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-24-14-7-11(8-15(25-2)16(14)26-3)10-18-19-17(21)12-5-4-6-13(9-12)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORMHUSTPOGPGN-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide |
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